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Compound of Interest

1-Bromo-2-fluoro-3-
Compound Name: _
(trifluoromethoxy)benzene

CAS No.: 1033202-63-9

Cat. No.: B1390509

L J

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1245644-01-3) is a halogenated
aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals,
and materials science. Its unique trifecta of substituents—a reactive bromine atom, a
modulating fluorine atom, and a property-enhancing trifluoromethoxy group—jpositions it as a
highly valuable and versatile synthetic intermediate.

The bromine atom serves as a key synthetic handle, readily participating in a wide array of
cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The
fluorine and trifluoromethoxy groups, both strongly electron-withdrawing, profoundly influence
the molecule's electronic properties, reactivity, and, crucially, the physiological characteristics of
its derivatives. The trifluoromethoxy (-OCF3) group, in particular, is a prized feature in drug
design.[1][2][3][4] It is recognized for its ability to enhance metabolic stability, increase
lipophilicity, and improve membrane permeability, all of which are critical parameters for
developing effective therapeutic agents.[1][2] This guide provides a comprehensive overview of
the properties, synthesis, reactivity, and applications of this important chemical scaffold.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. However, we can
compile its core identity and infer properties from closely related analogs.
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Table 1: Core Properties of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene and Related
Isomers

Property Value | Description Source

1-Bromo-2-fluoro-3-
IUPAC Name ) N/A
(trifluoromethoxy)benzene

CAS Number 1245644-01-3 N/A
Molecular Formula C7Hs3BrFsO PubChem[5]
Molecular Weight 259.00 g/mol PubChem[5]

Expected to be a colorless to
Appearance o Inferred from analogs[6]
pale yellow liquid

- . ~168-169 °C (for a
Boiling Point ) ChemBK]7]
trifluoromethyl analog)

~1.6-1.7 g/mL at 25 °C (for Sigma-Aldrich, ChemBK][7][8]

Densit
Y related isomers) 9]

. Miscible with common organic
Solubility ) Inferred from analogs[6]
solvents like THF, methanol

Spectroscopic Characterization

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region (typically & 7.0-8.0 ppm), corresponding to the three protons on the benzene
ring. The signals will exhibit complex splitting patterns (coupling) due to interactions with
each other and with the 1°F nucleus.

e 19F NMR: Two signals are anticipated. One sharp quartet for the -OCFs group (due to
coupling with the carbon, though often appearing as a singlet in proton-decoupled spectra)
and one multiplet for the fluorine atom on the ring, which will couple to the adjacent aromatic
protons and potentially show through-space coupling to the -OCFs group.

e 13C NMR: The spectrum will display seven distinct signals. The carbon attached to the
bromine will be downfield, and the carbon attached to the trifluoromethoxy group will appear
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as a quartet due to C-F coupling.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak (M*) due to the presence of bromine (7°Br and 8Br in an approximate
1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the
order of substituent introduction, governed by the directing effects of the groups already
present on the ring.[10] A specific, published protocol for 1-bromo-2-fluoro-3-
(trifluoromethoxy)benzene is not readily available; therefore, a plausible synthetic route is
proposed based on established organofluorine chemistry principles.

A logical retrosynthetic approach would involve the diazotization of a corresponding aniline
precursor followed by a Sandmeyer-type reaction to install the bromine atom, as this is often a
mild and effective final step.

E Retrosynthetic Analysis

2-Fluoro-3-nitrophenol 1-Fluoro-2-nitrobenzene ]

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene 2-Fluoro-3-(trifluoromethoxy)aniline

Click to download full resolution via product page

Proposed Forward Synthesis Protocol

This multi-step protocol illustrates how the target compound could be constructed, explaining
the rationale at each stage.

Step 1: Trifluoromethoxylation of 2-Fluorophenol The synthesis could begin with commercially
available 2-fluorophenol. The trifluoromethoxy group can be installed via reaction with a
suitable reagent like CFsl in the presence of a copper catalyst or via a more complex process
involving the conversion of the phenol to a chlorodifluoromethoxy intermediate followed by
fluorination. For the purpose of this guide, we will consider a direct, albeit challenging,
trifluoromethylation of the corresponding xanthate ester. A more classical approach involves
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creating the trifluoromethoxy group from a precursor like 3-aminophenol, which can be
converted to 1-bromo-3-(trifluoromethoxy)benzene via bromination and deamination.[11]

Step 2: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene The next step is the regioselective
introduction of a nitro group, which will later be converted to the amine needed for the
Sandmeyer reaction. The -F and -OCFs groups are both ortho-, para-directing. However, the -
OCFs group is generally a stronger activator than -F. The position meta to both groups (position
5) and the position ortho to the fluorine and para to the -OCFs (position 4) are the most likely
sites of nitration. Careful control of reaction conditions (e.g., using HNO3/H2SOa4 at low
temperatures) would be critical to achieve the desired isomer.

Step 3: Reduction of the Nitro Group The nitro group of the desired isomer, 1-Fluoro-5-nitro-2-
(trifluoromethoxy)benzene, is reduced to an amine. This is typically achieved with high
efficiency using methods like catalytic hydrogenation (e.g., H2 over Pd/C) or metal/acid
reduction (e.g., SnClz in HCI).[12]

Step 4: Sandmeyer Reaction This is the final and key step.

» Diazotization: The resulting 4-Fluoro-3-(trifluoromethoxy)aniline is treated with a cold solution
of sodium nitrite (NaNOz2) in a strong acid (like HBr or H2S0Oa4) to form the diazonium salt.
This reaction must be kept at low temperatures (0-5 °C) to prevent the unstable diazonium
salt from decomposing.

e Bromination: The cold diazonium salt solution is then added to a solution of copper(l)
bromide (CuBr). This catalyzes the decomposition of the diazonium salt, releasing N2 gas
and installing the bromine atom onto the aromatic ring to yield the final product. The phenol
that can form as a byproduct is suppressed by the acidic conditions.[13]
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Reactivity Profile and Synthetic Utility

The synthetic value of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene lies in the orthogonal
reactivity of its functional groups.

Target
Molecule

Pd cat., Base
R-B(OH)2

Buchwald-Hartwig
(Aryl-Amine Bond)

Pd/Cu cat., Base

Alkyne
Grignard Formation Sonogashira Coupling
(Nucleophilic Aryl) (Aryl-Alkyne Bond)

Suzuki Coupling Heck Reaction
(Aryl-Aryl Bond) (Aryl-Vinyl Bond)
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e Cross-Coupling Reactions: The C-Br bond is the primary site of reactivity. It is an excellent
substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to
modern drug discovery and materials synthesis.[6]

o Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
o Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
o Heck Reaction: Reaction with alkenes to form substituted styrenes.

o Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

o Lithiation and Grignard Formation: The bromine can be exchanged with lithium (using
reagents like n-BuLi) or magnesium to form a highly reactive organometallic species. This
intermediate can then be quenched with a wide range of electrophiles to install new
functional groups.

¢ Influence of -F and -OCFs Groups: The strong electron-withdrawing nature of both the
fluorine and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic
aromatic substitution.[1] Conversely, they make the ring more susceptible to nucleophilic
aromatic substitution (SnAr), although the fluorine atom is typically a better leaving group
than hydrogen in such reactions.

Applications in Drug Discovery

The incorporation of the trifluoromethoxy group is a well-established strategy in medicinal
chemistry to optimize the properties of drug candidates.[14]

» Metabolic Stability: The C-F bonds in the -OCFs group are exceptionally strong, making it
highly resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead
to a longer biological half-life and improved pharmacokinetic profiles.[1]

 Lipophilicity: The -OCFs group is highly lipophilic, which can enhance a molecule's ability to
cross cellular membranes. This is a critical factor for drug absorption and distribution to the
target site.[1]
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e Target Binding: The strong electron-withdrawing nature of the group alters the electronic
distribution of the aromatic ring, which can influence hydrogen bonding and electrostatic
interactions with biological targets, potentially increasing binding affinity and potency.[15]

» Bioisosterism: The trifluoromethoxy group can be used as a bioisostere for other groups, like
a methyl or chloro group, to fine-tune steric and electronic properties while improving
metabolic stability.[16]

Building blocks like 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene are therefore highly
sought after for generating libraries of novel compounds for high-throughput screening in drug
discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from
closely related compounds provides essential guidance.[17][18][19]

o GHS Hazard Classification (Anticipated): Based on analogs like 1-bromo-2-fluoro-4-
(trifluoromethoxy)benzene, the compound should be treated as:

o Harmful if swallowed, in contact with skin, or if inhaled.[5]
o Causing skin irritation and serious eye irritation.[5]
o Potentially causing respiratory irritation.[5]

e Handling Precautions:

[¢]

Work in a well-ventilated area, preferably within a chemical fume hood.[17]

[¢]

Avoid all personal contact, including inhalation of vapors or mists.[17]

o

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves, safety goggles with side shields, and a lab coat.[17]

o

Keep containers tightly sealed when not in use.[19]
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o Store in a cool, dry place away from incompatible materials such as strong oxidizing
agents.[19]

o First Aid:

o Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated
clothing.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Inhalation: Move the person to fresh air and keep them comfortable for breathing.
o In all cases of exposure, seek immediate medical advice.

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a strategically designed chemical building
block with significant potential. Its value is derived from the synergistic combination of a
versatile synthetic handle (bromine) and two powerful modulating groups (fluorine and
trifluoromethoxy). The trifluoromethoxy group, in particular, imparts properties that are highly
desirable in the development of new pharmaceuticals. Understanding the synthesis, reactivity,
and safe handling of this compound enables researchers to fully exploit its potential in creating
next-generation molecules for a wide range of scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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